molecular formula C15H17NO2S2 B2369580 4-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1207022-75-0

4-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

Cat. No.: B2369580
CAS No.: 1207022-75-0
M. Wt: 307.43
InChI Key: PYCHZRDQWQDJON-UHFFFAOYSA-N
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Description

4-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a methyl group and a cyclopropyl group containing a thiophene moiety

Mechanism of Action

Target of Action

Thiophene-based analogs, however, have been shown to have a wide range of biological effects , suggesting that this compound may interact with multiple targets.

Mode of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The compound’s interaction with its targets likely results in changes to cellular processes, leading to these observed effects.

Biochemical Pathways

Given the wide range of biological activities associated with thiophene derivatives , it is likely that this compound affects multiple pathways

Result of Action

Thiophene derivatives have been associated with a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . These effects suggest that the compound may have broad-ranging impacts on cellular function and health.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

4-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-methyl-p-toluenesulfonamide
  • N-phenyl-N,4-dimethylbenzenesulfonamide

Uniqueness

4-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is unique due to the presence of the thiophene and cyclopropyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c1-12-4-6-13(7-5-12)20(17,18)16-11-15(8-9-15)14-3-2-10-19-14/h2-7,10,16H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCHZRDQWQDJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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